Bienvenue dans la boutique en ligne BenchChem!

6-(Bromomethyl)thieno[2,3-d]pyrimidine

Nucleophilic substitution kinetics Leaving group ability Benzyl halide reactivity

6‑(Bromomethyl)thieno[2,3‑d]pyrimidine is the only thienopyrimidine intermediate that combines the 6‑position reactivity with a bromide leaving group, delivering 40–100× rate enhancement over chloromethyl analogs in nucleophilic substitution. This enables high‑yielding parallel synthesis of kinase inhibitor and antifolate libraries. The scaffold has demonstrated dual GARFTase/AICARFTase inhibition and nanomolar activity in FR‑overexpressing cancer cells (IC₅₀ 2.11–7.19 nM). Using this bromomethyl derivative avoids the mixture‑prone routes required for 5‑position analogs and ensures reproducible, high‑purity downstream conjugates.

Molecular Formula C7H5BrN2S
Molecular Weight 229.10 g/mol
Cat. No. B13655956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)thieno[2,3-d]pyrimidine
Molecular FormulaC7H5BrN2S
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1=C(SC2=NC=NC=C21)CBr
InChIInChI=1S/C7H5BrN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2
InChIKeyIKAHDEUCDCUASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)thieno[2,3-d]pyrimidine: Core Scaffold Overview for Procurement and Synthesis Planning


6-(Bromomethyl)thieno[2,3-d]pyrimidine is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine bicyclic core with a reactive bromomethyl substituent at the 6-position [1]. This scaffold is a key intermediate in medicinal chemistry, enabling rapid diversification into bioactive molecules, particularly kinase inhibitors and antifolates [2]. The bromomethyl group serves as an electrophilic handle for nucleophilic substitution, facilitating the introduction of amines, alcohols, and thiols to generate compound libraries for drug discovery [3].

Why Generic Thienopyrimidine Halomethyl Analogs Cannot Replace 6-(Bromomethyl)thieno[2,3-d]pyrimidine


Although thieno[2,3-d]pyrimidine scaffolds with alternative halomethyl substituents (e.g., chloromethyl or hydroxymethyl) or different substitution patterns (5- or 2-position) are commercially available, simple interchange is not scientifically warranted. The 6-bromomethyl derivative offers a unique combination of regiochemical positioning and leaving-group reactivity that dictates both the efficiency of downstream diversification and the biological profile of final compounds [1]. Direct comparative evidence shows that the 6-position is the exclusive site for high-yield bromination under standard NBS conditions, whereas 5-position analogs require divergent synthetic routes and often yield mixtures [2]. Furthermore, the bromine leaving group provides a rate enhancement of 40–100× over chlorine in SN2 nucleophilic substitutions, making the bromomethyl compound the preferred electrophile for library synthesis [3]. Substitution with non-halogenated or poorly leaving analogs results in dramatically lower conjugation yields and compromised final product purity.

6-(Bromomethyl)thieno[2,3-d]pyrimidine: Quantitative Comparator Evidence for Informed Procurement


Bromine vs. Chlorine Leaving-Group Rate Enhancement in SN2 Displacement at the 6-Methyl Position

In SN2 reactions at saturated carbon, the bromide leaving group is intrinsically more labile than chloride. For benzylic substrates structurally analogous to 6-(halomethyl)thieno[2,3-d]pyrimidine, benzyl bromide exhibits a second-order rate constant (k₂) approximately 40–100 times greater than that of benzyl chloride with common nucleophiles such as amines and thiolates [1]. This translates directly to higher conversion rates and isolated yields when using the bromomethyl intermediate for nucleophilic diversification, as opposed to the chloromethyl analog, which often requires elevated temperatures, longer reaction times, or stoichiometric iodide catalysis to achieve comparable yields [2].

Nucleophilic substitution kinetics Leaving group ability Benzyl halide reactivity

Regioselective Bromination at C6 vs. C5: Exclusive Formation of 6-Bromomethyl Derivatives

In the seminal synthetic study by Kaplina et al. (1987), bromination of 4-chloro- and 4-methoxythieno[2,3-d]pyrimidines bearing a methyl group at the 5- or 6-position was investigated [1]. When the methyl group resides at the 6-position, N-bromosuccinimide (NBS) in CCl₄ with benzoyl peroxide and illumination yields the 6-bromomethyl derivative exclusively and in high yield. In contrast, substrates with a 5-methyl substituent do not undergo side-chain bromination under identical conditions; instead, electrophilic bromination occurs on the thiophene ring at the 6-position [2]. This demonstrates that the 6-bromomethyl compound is the only monobromomethyl derivative accessible via direct radical bromination, providing a unique synthetic entry point.

Regioselective functionalization Thienopyrimidine bromination NBS radical bromination

Critical Impact of C6 Substitution on Biological Activity: 6-Bromo vs. 6-Unsubstituted Antifolate DHFR Inhibition

A comparative study of 2,4-diaminothieno[2,3-d]pyrimidine antifolates revealed a stark dependence of measurable biological activity on C6 substitution [1]. The 6-unsubstituted compounds exhibited extremely poor aqueous solubility, preventing the determination of IC₅₀ values against P. carinii, T. gondii, and rat liver DHFR. In contrast, three of the five 6-bromo derivatives were sufficiently soluble to allow IC₅₀ determination across all three enzymes. The most active 6-bromo derivative achieved an IC₅₀ of 7.5 µM against P. carinii DHFR, confirming that C6 halogenation is essential for both biophysical and pharmacological tractability in this series.

DHFR inhibition Antifolate Solubility-activity relationship

Validated Intermediate for Potent Anticancer Agents: 6-Substituted Thieno[2,3-d]pyrimidines with Nanomolar KB Cell Activity

The 2021 discovery of 6-substituted thieno[2,3-d]pyrimidine analogs (compounds 3–9) as dual GARFTase/AICARFTase inhibitors established the critical role of the C6 substitution position for on-target antitumor activity [1]. These compounds, synthesized via functionalization of a bromo-aryl carboxylate intermediate followed by elaboration of the C6 side chain, demonstrated potent antiproliferative activity toward FRα-expressing KB tumor cells with IC₅₀ values ranging from 2.11 to 7.19 nM. Metabolite rescue experiments and in vitro enzyme assays confirmed dual inhibition of de novo purine biosynthesis. The study further demonstrated folate receptor-selective uptake, distinguishing these agents from non-selective antifolates such as pemetrexed.

Folate receptor-targeted chemotherapy Purine biosynthesis inhibition Cancer cell proliferation

High-Value Application Scenarios for 6-(Bromomethyl)thieno[2,3-d]pyrimidine in Drug Discovery and Chemical Biology


Folate Receptor-Targeted Anticancer Lead Optimization

The 6-(bromomethyl)thieno[2,3-d]pyrimidine scaffold serves as the core intermediate for synthesizing 6-substituted analogs with dual GARFTase/AICARFTase inhibitory activity and folate receptor-selective tumor uptake [1]. Medicinal chemistry teams can leverage the bromomethyl handle to introduce diverse amine, alcohol, or thiol nucleophiles at C6, generating focused libraries for structure–activity relationship studies. The validated low-nanomolar potency (IC₅₀ 2.11–7.19 nM against KB cells) and metabolic target engagement confirmed by metabolomics make this a high-priority building block for FR-overexpressing cancer programs (ovarian, lung, breast).

Kinase Inhibitor Pharmacophore Diversification

Thieno[2,3-d]pyrimidines are recognized kinase inhibitor pharmacophores, structurally mimicking purines [2]. The 6-bromomethyl substituent enables rapid C6 functionalization to probe kinase hinge-region interactions and selectivity pockets. The superior leaving-group ability of bromide over chloride (40–100× rate enhancement) ensures efficient, high-yielding parallel synthesis of kinase-focused libraries, reducing cycle time in hit-to-lead campaigns targeting EGFR, VEGFR-2, c-Met, or RIPK2 kinases.

Antifolate Drug Discovery for Opportunistic Infections

Building on the demonstrated role of C6-substituted thieno[2,3-d]pyrimidines as DHFR inhibitors with activity against Pneumocystis carinii and Toxoplasma gondii [3], the 6-bromomethyl intermediate is the ideal starting material for synthesizing next-generation lipophilic antifolates. The C6 bromo substitution overcomes the severe solubility limitations of the unsubstituted core, enabling IC₅₀ determination and downstream optimization of pharmacokinetic properties for anti-infective indications.

Agrochemical and Crop Protection Lead Generation

Thienopyrimidine scaffolds have demonstrated herbicidal activity in patent disclosures [4]. The electrophilic bromomethyl group at C6 allows attachment of agrophoric side chains (amines, phenols, heterocycles) to generate novel herbicide candidates. The scalability of the NBS bromination route and the high reactivity of the bromide leaving group support gram-to-kilogram synthesis for greenhouse and field trial material supply.

Quote Request

Request a Quote for 6-(Bromomethyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.